molecular formula C19H25N7O2S B2694451 8-(Azepan-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione CAS No. 674306-56-0

8-(Azepan-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione

Cat. No. B2694451
CAS RN: 674306-56-0
M. Wt: 415.52
InChI Key: PTZRJKHLRNCYSE-UHFFFAOYSA-N
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Description

8-(Azepan-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione is a novel compound that has gained attention from the scientific community due to its potential applications in various fields. This compound is a purine derivative that has a unique structure, making it an interesting target for synthesis and research.

Scientific Research Applications

Chemical Synthesis and Reaction Studies

Research into similar chemical structures, such as fused pyrimidine derivatives, has revealed valuable insights. For instance, the reactions of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives have been explored. These reactions afford azomethine ylides through condensation processes or pyrimido[4,5-b]azepine derivatives via intramolecular ene reactions, depending on the N-substituent patterns of the amino acid derivatives used (Inazumi et al., 1994).

Novel Synthesis Approaches

The one-pot facile synthesis of novel unusual pyrimidinyl purine diones, including structures related to the chemical , has been reported. This synthesis approach, using BF3.Et2O, highlights the potential for efficient production of complex organic molecules (Yadava et al., 2010).

Biochemical Interactions and Applications

Studies on 8-azaxanthinato salts of divalent metal aquacomplexes, which are structurally similar to the specified chemical, offer insights into second-sphere interactions in these compounds. These interactions involve a network of well-defined hydrogen bonds, contributing to various biochemical and medicinal applications (Maldonado et al., 2009).

Photophysical Properties and Sensing Applications

The design, synthesis, and study of pyrimidine-phthalimide derivatives, including molecules with similar structural features, provide valuable information on photophysical properties. These studies pave the way for applications in pH sensing and other photonic technologies (Yan et al., 2017).

properties

IUPAC Name

8-(azepan-1-yl)-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O2S/c1-23-15-14(16(27)24(2)19(23)28)26(12-13-29-17-20-8-7-9-21-17)18(22-15)25-10-5-3-4-6-11-25/h7-9H,3-6,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZRJKHLRNCYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CCSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-1,3-dimethyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

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